molecular formula C22H27FN2O4S B2888999 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(2-methoxyphenethyl)acetamide CAS No. 1021090-30-1

2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(2-methoxyphenethyl)acetamide

Cat. No. B2888999
CAS RN: 1021090-30-1
M. Wt: 434.53
InChI Key: HCWDOALEZRJEKP-UHFFFAOYSA-N
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Description

2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(2-methoxyphenethyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research.

Scientific Research Applications

Carbohydrate Chemistry

The 2-[(4-fluorophenyl)sulfonyl] group, closely related to the chemical structure , has been used for the protection of hydroxyl groups in carbohydrate chemistry. It was synthesized and evaluated for its protective capacity in the synthesis of complex sugars, demonstrating stability under acidic conditions and cleavage under mild basic conditions. This chemical strategy was applied in the synthesis of 6-aminohexyl galabioside, highlighting its utility in the precise synthesis of glycosides (Spjut, Qian, & Elofsson, 2010).

Enzyme Inhibition Studies

Compounds containing the (4-fluorophenyl)sulfonyl)piperidin moiety were synthesized and evaluated for their inhibitory activities against enzymes like bovine carbonic anhydrase (bCA-II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). These studies found that certain compounds exhibited good activity against these enzymes, indicating potential therapeutic applications (Virk et al., 2018).

Antibacterial Activity

Acetamide derivatives bearing the (4-fluorophenyl)sulfonyl)piperidin structure have been synthesized and tested for their antibacterial potentials. Some derivatives showed moderate inhibitory effects against various bacterial strains, including Gram-negative and Gram-positive bacteria, indicating their potential use in developing new antibacterial agents (Iqbal et al., 2017).

Solid-Phase Synthesis Applications

The solid-phase synthesis of β-sultams, which are analogs of β-lactam antibiotics, utilized (chlorosulfonyl)acetates in the presence of pyridine. This approach allowed for the generation of combinatorial libraries of sulfonyl β-lactam analogs, highlighting the versatility of sulfonyl groups in facilitating novel synthetic routes for potential antibacterial agents (Gordeev, Gordon, & Patel, 1997).

properties

IUPAC Name

2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN2O4S/c1-29-21-8-3-2-6-17(21)13-14-24-22(26)16-19-7-4-5-15-25(19)30(27,28)20-11-9-18(23)10-12-20/h2-3,6,8-12,19H,4-5,7,13-16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCWDOALEZRJEKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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